

Unveiling the Neuroprotective Potential of Parishin K Against Oxidative Assault

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Compound of Interest

Compound Name: Parishin K

Cat. No.: B12376673

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A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of neuroprotective agents to combat the debilitating effects of oxidative stress on the brain, **Parishin K** and its derivatives have emerged as promising candidates. This guide provides an objective comparison of the neuroprotective efficacy of **Parishin K**, specifically Parishin C (PaC) and Macluraparishin C (MPC), against oxidative stress, benchmarked against other known neuroprotective compounds. The supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways are presented to facilitate informed research and development decisions.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective effects of **Parishin K** and its alternatives have been evaluated in various in vitro and in vivo models of oxidative stress. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their performance in mitigating oxidative damage.

Table 1: In Vivo Neuroprotective Effects Against Cerebral Ischemia

Compound	Model	Dosage	Infarct Volume Reduction (%)	Neurological Deficit Improvement	Reference
Parishin C (PaC)	Rat MCAO	100 mg/kg	Significant reduction	Dose-dependent improvement	[1]
Edaravone	Rat MCAO	3 mg/kg	Significant reduction	Improved neurological scores	[1]
Resveratrol	Rat MCAO	30 mg/kg	Significant reduction	Improved neurological function	[2]
Curcumin	Rat MCAO	100 mg/kg	Significant reduction	Ameliorated neurological impairment	

MCAO: Middle Cerebral Artery Occlusion

Table 2: Modulation of Antioxidant Enzymes and Oxidative Stress Markers (In Vivo)

Compound	Model	SOD Activity	CAT Activity	GSH-Px Activity	MDA Levels	Reference
Parishin C (PaC)	Rat MCAO	↑	↑	↑	↓	[1]
Edaravone	Rat MCAO	-	-	↑ (GSH)	↓	[3][4]
Resveratrol	Rat MCAO	↑	-	-	↓	[2][5][6]
Curcumin	Rat MCAO	↑	-	↑	↓	[7]

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; ↑: Increased activity/levels; ↓: Decreased levels; -: Not reported in the cited

study.

Table 3: In Vitro Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Compound	Concentration	Cell Viability (%)	LDH Release Reduction (%)	Reference
Macluraparishin C (MPC)	10 µM	Increased	Significant reduction	[8][9]
Ethanol Extract of Maclura tricuspidata (source of MPC)	50 µg/mL	Increased	Ameliorated	[8][9]
Perilla Oil (alpha-linolenic acid)	500 µg/mL	Restored to ~95%	Significantly attenuated	[10]

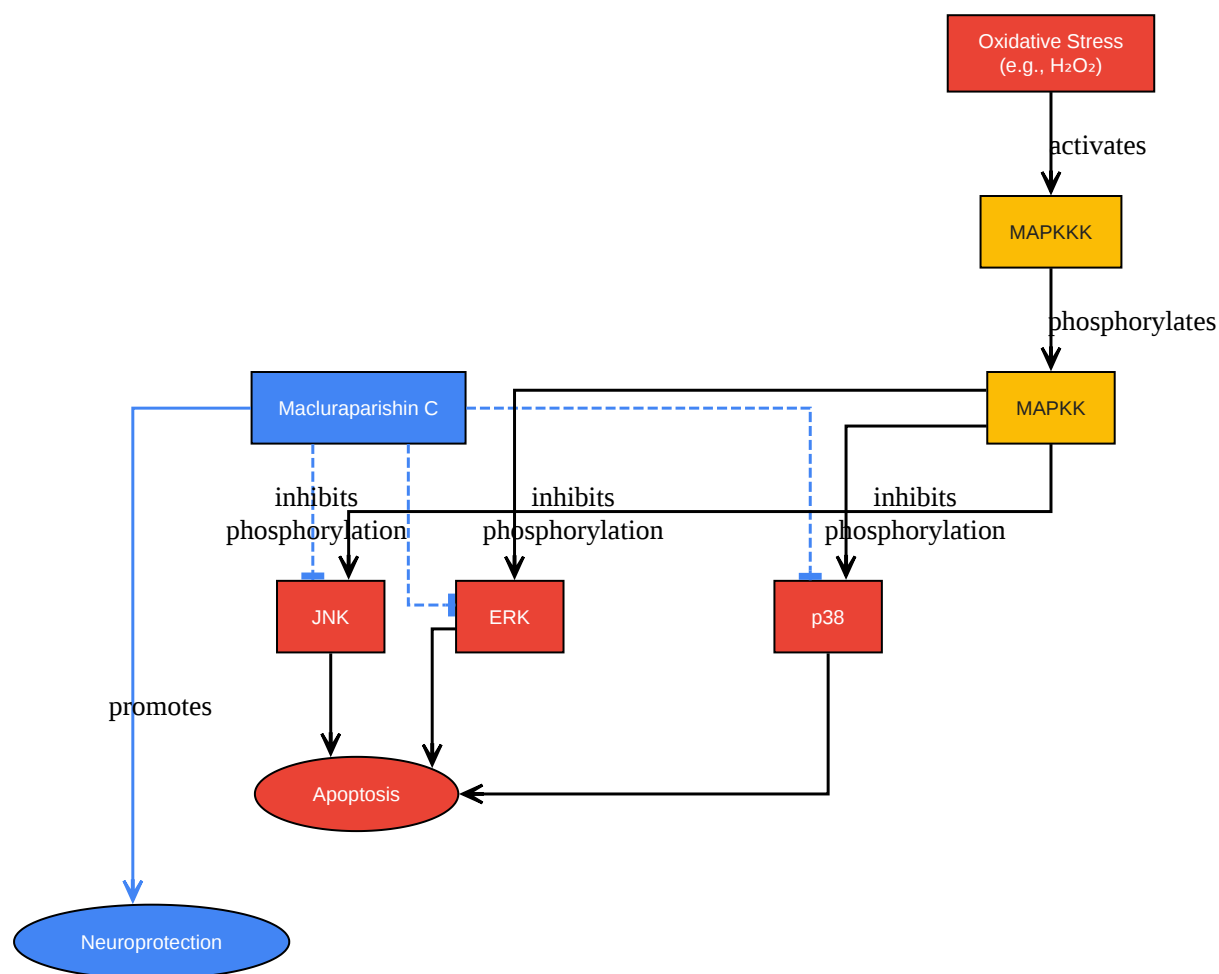
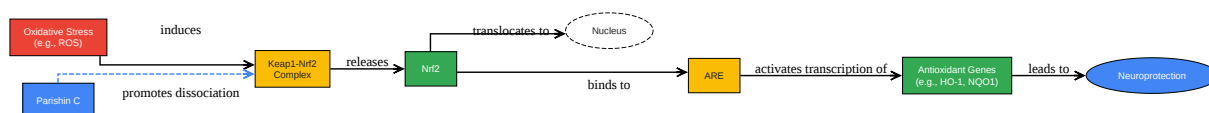
LDH: Lactate Dehydrogenase

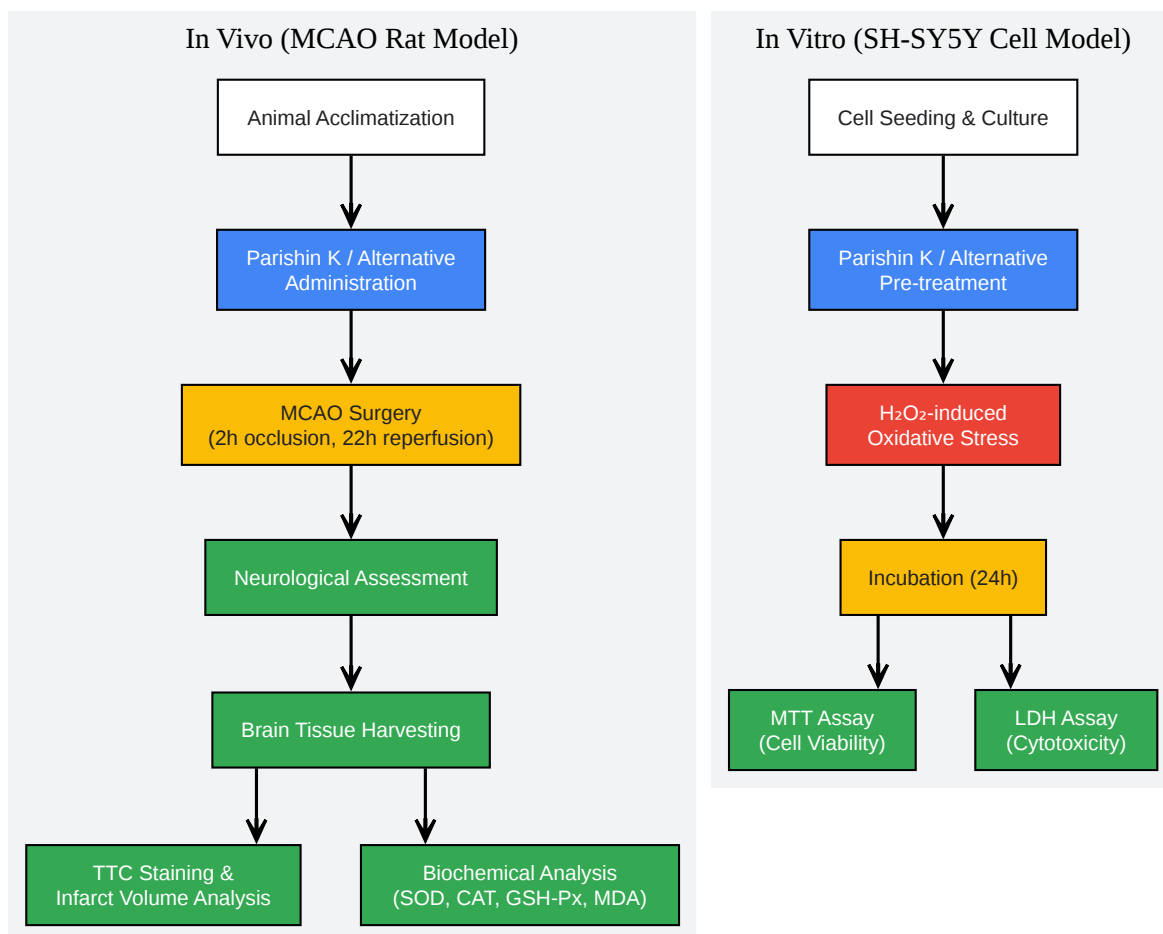
Key Signaling Pathways in Parishin K's Neuroprotection

Parishin K exerts its neuroprotective effects through the modulation of critical signaling pathways involved in the cellular response to oxidative stress. The two primary pathways identified are the Nrf2/ARE and MAPK signaling pathways.

Nrf2/ARE Signaling Pathway

Parishin C has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under conditions of oxidative stress, Parishin C promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).





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